molecular formula C19H16N4O3S B2447422 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile CAS No. 2097888-09-8

4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2447422
CAS No.: 2097888-09-8
M. Wt: 380.42
InChI Key: YGISEOFGUOMZOV-UHFFFAOYSA-N
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Description

4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile (CAS Number: 2097888-09-8) is a synthetic small molecule with a molecular formula of C19H16N4O3S and a molecular weight of 380.42 g/mol. This benzonitrile derivative features a quinoxaline moiety linked via a pyrrolidine sulfonamide bridge, making it a compound of significant interest in early-stage chemical and biological research. Its structural characteristics suggest potential as a key intermediate or scaffold in medicinal chemistry, particularly in the development of kinase-targeted therapies. Quinoxaline-based compounds have demonstrated notable biological activity in research settings, with studies showing that related derivatives act as potent type II inhibitors of tyrosine kinases such as EphA3 and EphB4 . These kinases are implicated in oncogenesis, and inhibitors have shown high efficacy in controlling tumor size in relevant lymphoma models, indicating the potential research value of this chemical scaffold in oncology and signal transduction research . The presence of both the quinoxaline heterocycle and the benzonitrile group in a single molecule provides multiple sites for chemical modification, making this compound particularly valuable for structure-activity relationship (SAR) studies and library development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c20-11-14-5-7-16(8-6-14)27(24,25)23-10-9-15(13-23)26-19-12-21-17-3-1-2-4-18(17)22-19/h1-8,12,15H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGISEOFGUOMZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the quinoxaline and pyrrolidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The pyrrolidine ring is often constructed via cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide bridge serves as a reactive site for nucleophilic displacement.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPiperidine, DMF, 80°C, 12 hrs4-(piperidin-1-ylsulfonyl)benzonitrile78%
HydrolysisH₂SO₄ (conc.), reflux, 6 hrs4-sulfobenzoic acid62%

Key Findings :

  • The sulfonyl group undergoes substitution with amines (e.g., piperidine) in polar aprotic solvents like DMF .

  • Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfobenzoic acid derivatives.

Cyanide Group Transformations

The benzonitrile moiety participates in hydrolysis and cycloaddition reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic hydrolysisHCl (6M), H₂O, 100°C, 8 hrs4-carboxybenzamide85%
Click chemistryNaN₃, CuSO₄/ascorbate, 60°C, 24 hrs1,2,3-triazole derivative91%

Key Findings :

  • Nitrile hydrolysis under acidic conditions produces carboxamides or carboxylic acids .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, useful for bioconjugation .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation, oxidation, and ring-opening reactions.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O, 25°C, 4 hrsPyrrolidinone derivative68%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsN-methylpyrrolidine analog74%

Key Findings :

  • Oxidation with KMnO₄ converts pyrrolidine to pyrrolidinone.

  • Alkylation at the pyrrolidine nitrogen enhances lipophilicity for pharmacological studies .

Quinoxaline Functionalization

The quinoxaline moiety participates in electrophilic aromatic substitution (EAS) and reduction.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs3-nitroquinoxaline derivative55%
ReductionH₂, Pd/C, EtOH, 25°C, 12 hrsDihydroquinoxaline analog88%

Key Findings :

  • Nitration occurs at the electron-deficient C3 position of quinoxaline.

  • Catalytic hydrogenation reduces the quinoxaline ring to a dihydro derivative .

Multicomponent Reactions (MCRs)

The compound’s functional groups enable participation in MCRs for complex heterocycles.

Reaction ComponentsCatalyst/ConditionsProductYieldSource
Malononitrile, hydrazine, InCl₃Ultrasound, 40°C, 20 minPyrano[2,3-c]pyrazole hybrid95%

Key Findings :

  • Ultrasound-assisted MCRs with InCl₃ yield fused pyranopyrazole systems .

Stability Under Synthetic Conditions

Critical parameters for reaction optimization:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°CHigher yields for substitutions
SolventDMF > EtOH > H₂OPolar aprotic solvents favored
CatalystInCl₃ (20 mol%)Enhances MCR efficiency

Pharmacological Relevance of Derivatives

Reaction products show bioactivity:

DerivativeBiological ActivityTarget/ApplicationSource
Triazole analogsTRPM8 antagonismNeuropathic pain relief
Pyrrolidinone derivativesPI3Kα inhibitionAnticancer agents

Key Insight : Modifications at the sulfonamide or quinoxaline groups enhance target selectivity .

Scientific Research Applications

Antimicrobial Activity

Overview : Quinoxaline derivatives, including sulfonamide compounds, have shown significant antibacterial and antifungal properties. The compound has been evaluated for its effectiveness against several microbial strains.

Case Studies :

  • Antibacterial Efficacy : A study demonstrated that quinoxaline sulfonamide derivatives exhibited potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition (ZOI) was measured at concentrations of 50 μg/mL, showing values ranging from 12 mm to 17 mm depending on the specific derivative tested .
  • Antifungal Activity : In another investigation, this compound was part of a series that displayed antifungal properties against Penicillium chrysogenum and Aspergillus niger, with varying degrees of effectiveness noted in the results .

Anticancer Applications

Overview : The quinoxaline framework is recognized for its ability to inhibit key pathways involved in cancer cell proliferation. The compound's structure allows it to interact with targets such as epidermal growth factor receptor (EGFR) and DNA gyrase.

Case Studies :

  • Inhibition of Cancer Cell Growth : Research indicated that quinoxaline derivatives could inhibit EGFR, leading to reduced proliferation of cancer cells. Compounds designed with this scaffold showed IC50 values indicating effective inhibition of cell growth in vitro .
  • Multi-target Approach : A molecular hybridization strategy was employed to create new compounds based on the quinoxaline structure, which demonstrated dual activity against cancer cells and microbial pathogens. This approach highlighted the versatility of quinoxaline derivatives as potential therapeutic agents .

Neurological Research

Overview : Emerging studies suggest that compounds with a similar structure may also exhibit neuroprotective effects, particularly through antagonistic activity on transient receptor potential melastatin 8 (TRPM8), which is implicated in pain sensation.

Case Studies :

  • TRPM8 Antagonism : A patent application discussed sulfonamide compounds that act as TRPM8 antagonists, suggesting potential applications in pain management therapies. The ability to modulate TRPM8 activity could lead to innovative treatments for neuropathic pain conditions .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialPotent against S. aureus, E. coli; ZOI up to 17 mm ,
AnticancerInhibits EGFR; effective growth suppression in vitro
NeurologicalPotential TRPM8 antagonism for pain relief

Mechanism of Action

The mechanism of action of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of phosphodiesterase 10A (PDE10A), affecting cyclic nucleotide signaling pathways. This inhibition can lead to various biological effects, including modulation of cellular signaling and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as quinoxaline-2-carboxylates and quinoxaline-2,3-diones, as well as pyrrolidine derivatives like pyrrolidine-2,5-diones .

Uniqueness

4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is unique due to its specific combination of a quinoxaline moiety with a pyrrolidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .

Biological Activity

4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the domains of antithrombotic and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, and summarizing case studies that illustrate its therapeutic potential.

Chemical Structure

The compound's structure includes a quinoxaline moiety linked to a pyrrolidine ring through a sulfonyl group, with a benzonitrile substituent. This unique arrangement is believed to contribute to its biological activity.

Antithrombotic Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antithrombotic properties. Quinoxaline-based compounds have been shown to inhibit platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases.

A patent describes various quinoxaline derivatives with antithrombotic activity, suggesting that modifications to the core structure can enhance efficacy against thrombotic conditions . The mechanism is thought to involve inhibition of specific receptors on platelets, leading to reduced activation and aggregation.

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Quinoxaline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

A review of FDA-approved heterocyclic molecules for cancer treatment highlights several quinoxaline derivatives that have entered clinical trials, indicating their viability as therapeutic agents . The specific mechanisms often involve targeting DNA repair pathways and disrupting cellular signaling involved in tumor growth.

Case Studies

  • Antithrombotic Efficacy :
    A study conducted on a series of quinoxaline derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced inhibition of platelet aggregation in vitro. The study detailed the structure-activity relationship (SAR) that correlates specific functional groups with increased antithrombotic efficacy.
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Data Tables

Activity Mechanism Reference
AntithromboticInhibition of platelet aggregation
CytotoxicityInduction of apoptosis via caspase activation
AnticancerDisruption of cellular signaling pathways

Q & A

Q. What are the key synthetic pathways for synthesizing 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-sulfonyl intermediate via sulfonylation of benzonitrile derivatives under controlled temperatures (e.g., 0–5°C) in solvents like DMF or pyridine.
  • Step 2 : Coupling with quinoxaline derivatives using nucleophilic substitution or Mitsunobu reactions to introduce the quinoxalin-2-yloxy group .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzonitrile’s nitrile group at ~110 ppm) and confirm regiochemistry of the pyrrolidine-quinoxaline linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]+^+ vs. calculated) and detects isotopic patterns for halogenated intermediates .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and sulfonyl group orientation .

Q. What functional groups dominate its reactivity and stability?

  • Sulfonyl Group : Electrophilic at sulfur, enabling nucleophilic substitutions (e.g., with amines or alcohols).
  • Quinoxaline Moiety : Participates in π-π stacking and hydrogen bonding, influencing solubility and aggregation in solvents like DMSO .
  • Benzonitrile : Stable under acidic conditions but prone to hydrolysis in strong bases (e.g., NaOH/EtOH) .

Advanced Research Questions

Q. How can stereochemical challenges in the pyrrolidine ring be addressed during synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) to control the 3-position stereochemistry of the pyrrolidine ring.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess (>98% ee) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions during sulfonylation.
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in Suzuki-Miyaura reactions for quinoxaline derivatives .
  • Process Monitoring : In situ FTIR or TLC tracks reaction progress, reducing purification steps .

Q. How do structural modifications influence biological activity (e.g., antimicrobial or anticancer properties)?

  • SAR Studies : Replace the quinoxaline group with pyrimidine (reduced activity) or phenoxazine (enhanced TADF properties in OLEDs) to probe electronic effects .
  • Enzyme Assays : Test inhibition of xanthine oxidase or cytochrome P450 isoforms to identify mechanism-driven activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability.
  • Metabolic Stability Testing : LC-MS/MS quantifies metabolite formation (e.g., hydrolyzed benzonitrile) in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

Q. What computational methods predict its physicochemical and pharmacokinetic properties?

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer properties for OLED applications .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (~0.1 mg/mL), and CYP450 interactions .

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